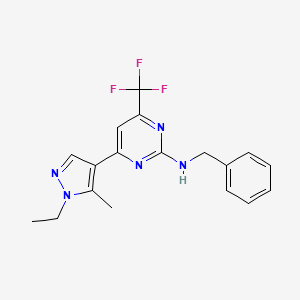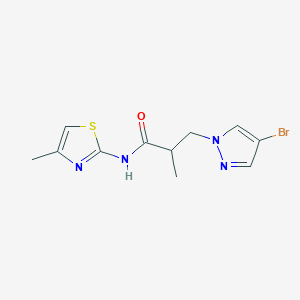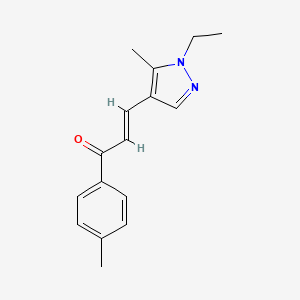![molecular formula C11H6F3N3O B10938767 4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10938767.png)
4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one is a heterocyclic compound that features a trifluoromethyl group attached to a pyrimido[1,2-a]benzimidazole scaffold
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one typically involves the cyclocondensation of (benzimidazol-2-yl)cyanamide with β-diketones or β-ketoesters in the presence of β-ketoenolates or nickel(2+) acetate . The reaction conditions often require heating and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, particularly in the development of pharmaceuticals.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory activities.
Uniqueness
4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-2(1H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and bioactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science.
属性
分子式 |
C11H6F3N3O |
|---|---|
分子量 |
253.18 g/mol |
IUPAC 名称 |
4-(trifluoromethyl)-1H-pyrimido[1,2-a]benzimidazol-2-one |
InChI |
InChI=1S/C11H6F3N3O/c12-11(13,14)8-5-9(18)16-10-15-6-3-1-2-4-7(6)17(8)10/h1-5H,(H,15,16,18) |
InChI 键 |
SDDPNFLHRBSJEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C3N2C(=CC(=O)N3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)hydrazinecarbothioamide](/img/structure/B10938688.png)

![N-[2-(difluoromethoxy)-5-methylphenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10938699.png)
![{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10938704.png)
![N-(2,4-difluorophenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938706.png)


![2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10938727.png)
![6-cyclopropyl-N-ethyl-1,3-dimethyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938731.png)
![2-[2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)ethyl]-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide](/img/structure/B10938735.png)
![(2E)-1-(4-bromophenyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}prop-2-en-1-one](/img/structure/B10938742.png)
![4-[(4-Nitrophenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B10938754.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10938773.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938783.png)
